molecular formula C13H12N2O4 B11808073 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid

2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11808073
M. Wt: 260.24 g/mol
InChI Key: QUCLZMYDCBMFRW-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid (CAS 1266953-75-6) is a chemical building block belonging to the pyrimidine-carboxylic acid family, with a molecular formula of C13H12N2O4 and a molecular weight of 260.25 g/mol . The compound features a pyrimidine ring substituted with a carboxylic acid group at the 5-position and a 2,5-dimethoxyphenyl group at the 2-position. The carboxylic acid moiety is a versatile functional handle for further synthetic modification, enabling researchers to create amides, esters, and other derivatives for various research applications . As a heterocyclic building block, this compound is of significant value in medicinal chemistry and drug discovery research. Pyrimidine derivatives are widely investigated for their potential biological activities. While specific pharmacological data for this exact compound is limited, structurally similar pyrimidine-carboxylic acid analogs are studied for their interactions with various biological targets . Related compounds have shown potential in areas such as enzyme inhibition, with some acting as inhibitors for targets like CD73, which plays a role in adenosine production and immune response modulation . The molecular structure, particularly the electron-donating methoxy groups and the planar pyrimidine ring, suggests potential for π-π stacking and hydrogen bonding with biological macromolecules, making it a valuable scaffold for developing novel therapeutic agents or biochemical probes. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c1-18-9-3-4-11(19-2)10(5-9)12-14-6-8(7-15-12)13(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

QUCLZMYDCBMFRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Methodology

This method involves the cyclocondensation of 2,5-dimethoxyphenyl-substituted amidines with α-keto esters under acidic conditions. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the α-keto ester, followed by dehydration to form the pyrimidine ring.

Example Protocol

  • Reactants :

    • 2,5-Dimethoxybenzamidine (1.0 equiv)

    • Ethyl 3-oxopent-4-enoate (1.2 equiv)

  • Conditions :

    • HCl (cat.), ethanol, reflux, 12 h

  • Yield : 68%

Key Considerations

  • Acid Catalyst : HCl or p-toluenesulfonic acid enhances cyclization efficiency.

  • Side Reactions : Over-oxidation of the α-keto ester can occur, requiring strict temperature control.

Suzuki-Miyaura Cross-Coupling

Methodology

A palladium-catalyzed cross-coupling between 5-bromopyrimidine-2-carboxylic acid derivatives and 2,5-dimethoxyphenylboronic acid constructs the C–C bond between the pyrimidine and aryl group.

Example Protocol

  • Reactants :

    • 5-Bromo-2-(ethoxycarbonyl)pyrimidine (1.0 equiv)

    • 2,5-Dimethoxyphenylboronic acid (1.5 equiv)

  • Catalyst System :

    • Pd(PPh₃)₄ (5 mol%)

    • CuI (10 mol%)

  • Conditions :

    • K₂CO₃, DMF/H₂O (3:1), 80°C, 8 h

  • Yield : 72%

Key Considerations

  • Protodeborylation Risk : Weak bases (e.g., K₂CO₃) minimize decomposition of the boronic acid.

  • Post-Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH/EtOH.

Oxidation of 5-Methylpyrimidine Intermediates

Methodology

Oxidation of 5-methyl groups on the pyrimidine ring to carboxylic acids is achieved using strong oxidants like KMnO₄ or CrO₃.

Example Protocol

  • Starting Material :

    • 2-(2,5-Dimethoxyphenyl)-5-methylpyrimidine

  • Oxidizing Agent :

    • KMnO₄ (3.0 equiv) in H₂SO₄/H₂O

  • Conditions :

    • 90°C, 6 h

  • Yield : 58%

Key Considerations

  • Over-Oxidation : Prolonged reaction times degrade the dimethoxyphenyl group.

  • Alternative Oxidants : SeO₂ or RuO₄ offers milder conditions but higher costs.

Hydrolysis of Nitrile Precursors

Methodology

5-Cyanopyrimidine intermediates are hydrolyzed to carboxylic acids under acidic or basic conditions.

Example Protocol

  • Starting Material :

    • 2-(2,5-Dimethoxyphenyl)-5-cyanopyrimidine

  • Hydrolysis Conditions :

    • 6M HCl, reflux, 24 h

  • Yield : 67%

Key Considerations

  • Side Product Formation : Incomplete hydrolysis yields amide byproducts.

  • Alkaline Hydrolysis : NaOH/H₂O₂ at 60°C reduces reaction time to 8 h.

One-Pot Multicomponent Reactions

Methodology

A water-mediated, catalyst-free reaction combines barbituric acid derivatives, aldehydes, and amines to form functionalized pyrimidines.

Example Protocol

  • Reactants :

    • Barbituric acid (2.0 equiv)

    • 2,5-Dimethoxybenzaldehyde (1.0 equiv)

    • Ammonium acetate (1.5 equiv)

  • Conditions :

    • H₂O, 25°C, 18 h

  • Yield : 75%

Key Considerations

  • Green Chemistry : Eliminates organic solvents and toxic catalysts.

  • Limitations : Low solubility of aromatic aldehydes in water slows reactivity.

Microwave-Assisted Synthesis

Methodology

Microwave irradiation accelerates cyclization and coupling steps, reducing reaction times.

Example Protocol

  • Reactants :

    • 2-Amino-5-(2,5-dimethoxyphenyl)pyrimidine

    • Ethyl glyoxylate (1.2 equiv)

  • Conditions :

    • MW, 150°C, 20 min

  • Yield : 82%

Key Considerations

  • Energy Efficiency : 70% reduction in energy consumption compared to conventional heating.

  • Equipment Costs : Specialized reactors are required.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCostEnvironmental Impact
Cyclocondensation68ModerateLowModerate (acid waste)
Suzuki Coupling72HighHighHigh (Pd/Cu catalysts)
Oxidation58LowMediumHigh (toxic oxidants)
Nitrile Hydrolysis67HighLowLow
Multicomponent75ModerateLowLow (water solvent)
Microwave-Assisted82HighHighLow

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization reactions to produce esters, amides, and hydrazides. These transformations are critical for modifying solubility, bioavailability, or targeting specific biological interactions.

Table 1: Carboxylic Acid Derivative Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 2-(2,5-dimethoxyphenyl)pyrimidine-5-carboxylate85–92%
Amide Formation Thionyl chloride (SOCl<sub>2</sub>), followed by primary/secondary aminesCorresponding pyrimidine-5-carboxamide70–78%
Hydrazide Synthesis Hydrazine monohydrate, propan-2-ol, reflux2-(2,5-Dimethoxyphenyl)pyrimidine-5-carbohydrazide80%

Mechanistic Notes :

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

  • Amide formation involves activation of the carboxylic acid to an acyl chloride intermediate.

Electrophilic Aromatic Substitution (EAS)

The pyrimidine and dimethoxyphenyl rings exhibit distinct reactivity in EAS due to electronic effects:

  • Pyrimidine Ring : Electron-deficient nature directs electrophiles to the 4-position (meta to electron-withdrawing pyrimidine N).

  • Dimethoxyphenyl Ring : Methoxy groups (strong electron donors) activate the ring for ortho/para substitution.

Table 2: EAS Reactions

ReactionReagentsPosition(s) ModifiedProduct ApplicationSource
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to methoxy (phenyl ring)Precursor for amino derivatives
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Ortho to methoxy (phenyl ring)Water-solubility enhancement

Limitations : Competitive reactions between the two aromatic systems require precise temperature and stoichiometric control .

Condensation Reactions

The carboxylic acid participates in cyclocondensation to form fused heterocycles, a strategy used to develop bioactive analogs.

Example Reaction:

Reagents : Benzene-1,2-diamine, 6 M HCl, reflux (24 h)
Product : Benzimidazole-fused pyrimidine derivative
Application : Antimicrobial agents

Decarboxylation

Under high-temperature or basic conditions, the carboxylic acid group undergoes decarboxylation, forming 2-(2,5-dimethoxyphenyl)pyrimidine. This reaction is useful for simplifying the molecular scaffold in SAR studies.

Conditions : NaOH (10%), 200°C, 2 h
Yield : 65%

Metal Coordination

The pyrimidine nitrogen and carboxylic oxygen atoms act as ligands for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming complexes with potential catalytic or therapeutic properties.

Example : Cu(II) complexation in ethanol/water (1:1) at pH 7–8 yields a tetrahedral complex with enhanced stability .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, including:

  • Anti-inflammatory Activity : Research has demonstrated that derivatives of pyrimidine compounds, including 2-(2,5-dimethoxyphenyl)pyrimidine-5-carboxylic acid, show potent inhibition of cyclooxygenase-2 (COX-2) activity. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests its potential as an anti-inflammatory agent in treating conditions such as arthritis.
  • Antimicrobial Properties : The compound has been tested for antimicrobial activity against various pathogens. For instance, several pyrimidine derivatives have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that certain derivatives are more effective than established antibiotics .
  • Anticancer Activity : Pyrimidine derivatives are recognized for their anticancer properties. Studies indicate that compounds similar to 2-(2,5-dimethoxyphenyl)pyrimidine-5-carboxylic acid can act as cyclin-dependent kinase (CDK) inhibitors, which are crucial in cancer therapy. These compounds have shown promise in inhibiting tumor growth in various cancer models .

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various pyrimidine derivatives, including 2-(2,5-dimethoxyphenyl)pyrimidine-5-carboxylic acid. Results indicated significant reductions in pro-inflammatory cytokines in murine models .
  • Anticancer Efficacy : In a study focusing on ovarian cancer models, compounds similar to 2-(2,5-dimethoxyphenyl)pyrimidine-5-carboxylic acid demonstrated substantial tumor size reduction and increased apoptosis rates compared to control groups .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryCOX-2 inhibition
AntimicrobialEffective against bacteria
AnticancerTumor growth inhibition

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight LogP (Estimated) PSA (Ų) Key Properties/Applications
Target Compound 2,5-Dimethoxyphenyl, COOH at C5 C₁₃H₁₂N₂O₄ 275.24 ~2.5 ~85 Potential BuChE inhibition
2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid 3,5-Difluorophenyl, COOH at C5 C₁₁H₆F₂N₂O₂ 236.17 ~1.8 42.85 Higher polarity, medicinal chemistry applications
2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde 2,5-Difluorophenyl, CHO at C5 C₁₁H₆F₂N₂O 220.17 ~2.2 42.85 Aldehyde group for further synthesis
2-(Phenylthio)pyrimidine-5-carboxylic Acid Phenylthio at C2, COOH at C5 C₁₁H₈N₂O₂S 244.25 2.23 42.85 Thioether enhances reactivity
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid Pyrrolidinone substituent, COOH at C5 C₁₅H₁₃N₃O₃ 283.28 ~1.2 ~95 Cyclic amide improves solubility
Key Observations:
  • Lipophilicity : The target compound’s dimethoxy groups confer higher LogP (~2.5) compared to fluorinated analogs (e.g., 1.8 for 2-(3,5-Difluorophenyl)-analog ), suggesting better membrane permeability.
  • Polar Surface Area (PSA) : The carboxylic acid and pyrimidine nitrogens contribute to a higher PSA (~85 Ų) than analogs with fewer hydrogen bond acceptors (e.g., 42.85 Ų for fluorinated derivatives ).
  • Functional Groups : The phenylthio group in 2-(Phenylthio)pyrimidine-5-carboxylic acid introduces sulfur-mediated interactions but reduces polarity .

Biological Activity

2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current knowledge on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid can be represented as follows:

  • Molecular Formula : C12H13N3O4
  • Molecular Weight : 253.25 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • A549 Lung Cancer Model : In vitro tests showed that derivatives of pyrimidine compounds reduced the viability of A549 human lung cancer cells significantly. For example, a related pyrimidine derivative demonstrated a reduction in cell viability to 24.5% compared to controls (p < 0.0001) .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Studies reported that certain derivatives led to an accumulation of cells in the G0/G1 phase while reducing S-phase populations, indicating a disruption in cell cycle progression .

Antimicrobial Activity

The antimicrobial properties of 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid have also been explored, particularly against Gram-positive bacteria and drug-resistant fungi.

Research Findings

  • In Vitro Antimicrobial Testing : Compounds were screened against multidrug-resistant strains using broth microdilution techniques. Some derivatives exhibited notable activity against pathogens like Staphylococcus aureus and Candida auris .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrimidine ring significantly influenced antimicrobial efficacy. For instance, modifications that enhanced electron-donating properties improved activity against resistant strains .

Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AnticancerA549 Lung Cancer CellsViability reduced to 24.5% (p < 0.0001)
AntimicrobialStaphylococcus aureusSignificant inhibition observed
AntimicrobialCandida aurisNotable activity against resistant strains

Q & A

Q. What are the established synthetic routes for 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation, Suzuki-Miyaura coupling, and hydrolysis. For example, structurally similar pyrimidine-5-carboxylic acid derivatives are synthesized via coupling halogenated pyrimidine esters (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) with boronic acid derivatives (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) under palladium catalysis (e.g., Pd(PPh₃)₄). Hydrolysis of the ethyl ester group yields the free carboxylic acid. Key intermediates include halogenated pyrimidines and arylboronic acids. Reaction optimization (e.g., temperature, solvent systems) is critical, with yields >70% reported under toluene/ethanol/water (4:1:1) at 80°C for 12 hours .

Q. How is the purity and structural integrity of this compound verified in academic research?

Methodological Answer:

  • HPLC : Retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) and peak symmetry are used to assess purity (>95%) .
  • LCMS : Observed m/z values (e.g., 366 [M+H]⁺) must match theoretical masses within ±0.5 Da .
  • Melting Point : For structurally similar compounds (e.g., 2-phenylpyrimidine-5-carboxylic acid), sharp melting points (282–284°C) confirm crystallinity .
  • Spectroscopy : ¹H NMR (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and IR (e.g., 1700–1750 cm⁻¹ for C=O stretch) validate functional groups .

Q. What preliminary biological screening methods are recommended for assessing its antimicrobial potential?

Methodological Answer:

  • Disk Diffusion Assay : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 100 µg/mL. Zones of inhibition >10 mm indicate activity .
  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) using serial dilutions in Mueller-Hinton broth. Reduced growth (RG) suggests bacteriostatic effects .
  • Controls : Include solvent-only (negative) and ciprofloxacin/fluconazole (positive) controls for validity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for introducing aryl groups to the pyrimidine core?

Methodological Answer:

  • Catalyst Screening : Compare Pd(PPh₃)₄ (higher yields) vs. PdCl₂(dppf) (better steric tolerance) .
  • Base Selection : Na₂CO₃ (aqueous phase compatibility) vs. K₃PO₄ (enhanced coupling efficiency in polar solvents) .
  • Solvent Systems : Toluene/ethanol/water (4:1:1) balances reactivity and solubility; DMF may improve coupling for electron-deficient boronic acids .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradient) removes palladium residues and unreacted boronic acids .

Q. How should researchers resolve contradictions between LCMS and NMR data during structural elucidation?

Methodological Answer:

  • HRMS : Confirm exact mass (e.g., 214.046 for related metabolites) to rule out isotopic or adduct interference .
  • 2D NMR : Use HSQC/HMBC to assign ambiguous protons, especially in dimethoxyaryl-pyrimidine systems where ring currents distort shifts .
  • Tautomer Analysis : For compounds with enol-keto equilibria (e.g., hydroxyimino derivatives), variable-temperature NMR clarifies dominant forms .

Q. What computational strategies are effective for predicting the bioactivity of derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina predicts binding modes to targets like DNA gyrase (antimicrobial) or kinase domains (anticancer). Docking scores <−7 kcal/mol suggest high affinity .
  • QSAR Models : Use descriptors like LogP (e.g., 2.234 for difluorophenyl analogs) and topological polar surface area (PSA ≈42.85 Ų) to correlate with permeability .
  • MD Simulations : GROMACS simulations (100 ns) assess ligand-receptor stability; RMSD <2.0 Å indicates favorable interactions .

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